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CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE

Cat. No.: B3094014
CAS No.: 1252572-33-0
M. Wt: 240.34 g/mol
InChI Key: SXVYKJHEKCFXFM-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles as Advanced Molecular Scaffolds

Fused nitrogen heterocycles are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share two or more atoms. These structures are of immense significance in chemistry and pharmacology, forming the core of numerous biologically active molecules. nih.govopenmedicinalchemistryjournal.com Their prevalence is highlighted by the fact that approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. mdpi.comrsc.org

The importance of these scaffolds stems from several key properties:

Structural Diversity and Complexity: The fusion of rings creates rigid, three-dimensional structures that can present functional groups in precise spatial orientations. This complexity allows for highly specific interactions with biological targets like enzymes and receptors. nih.gov

Biological Mimicry: Nitrogen heterocycles are widespread in nature, forming the basis of alkaloids, vitamins, hormones, and the nucleobases of DNA and RNA (e.g., purines and pyrimidines). nih.govopenmedicinalchemistryjournal.com Synthetic fused nitrogen heterocycles can mimic these natural structures, leading to potent biological activity.

Physicochemical Properties: The presence of nitrogen atoms can influence a molecule's solubility, lipophilicity, and metabolic stability. These properties are critical for developing effective drug candidates. The ability of nitrogen to participate in hydrogen bonding is particularly important for molecular recognition at biological targets. mdpi.com

These characteristics make fused nitrogen heterocycles privileged structures in drug design, serving as foundational skeletons for developing new therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov

Overview of Pyrrolo[3,4-d]azepines in Chemical Research

The pyrrolo[3,4-d]azepine framework consists of a five-membered pyrrolidine (B122466) ring fused to a seven-membered azepine ring. This specific arrangement has attracted attention in synthetic chemistry due to its presence in certain natural products and its potential as a scaffold for new pharmaceuticals. The azepine ring, a seven-membered nitrogen-containing heterocycle, is a key component in a number of established drugs, including the antidepressant imipramine (B1671792) and the tranquilizer diazepam. pharmaguideline.com

Research into pyrrolo[3,4-d]azepine derivatives has explored various synthetic strategies to construct this bicyclic system. These methods often involve multi-step sequences, including cyclization and ring-expansion reactions. researchgate.net The development of efficient synthetic routes is crucial for accessing a diverse range of substituted analogs for further investigation. rsc.org

Studies on the biological activity of pyrrolo[3,4-d]azepine derivatives have revealed their potential in oncology. For instance, certain azepino[3',4':4,5]pyrrolo[2,1-a]isoquinolinones, which contain the core pyrrolo-azepine structure, have been synthesized and evaluated for their cytotoxic effects against various tumor cell lines. nih.gov Other pyrrolo[1,2-a]azepine derivatives have also demonstrated potent anticancer activity, sometimes exceeding that of reference drugs like doxorubicin (B1662922) against specific cancer cell lines. nih.gov These findings underscore the potential of the pyrrolo[3,4-d]azepine scaffold as a pharmacophore for the design of novel therapeutic agents.

Structural Context of CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE within Fused Bicyclic Systems

This compound is a specific derivative of the parent ring system, featuring several key structural modifications that define its chemical identity and utility in synthesis.

Fused Bicyclic Core: The molecule is built upon the pyrrolo[3,4-d]azepine core, indicating a pyrrolidine ring fused to an azepine ring.

Saturation Level: The prefix octahydro- signifies that the bicyclic system is fully saturated, meaning there are no double bonds within the rings. This saturation results in a flexible, non-planar three-dimensional conformation.

Stereochemistry: The cis- designation refers to the relative stereochemistry at the bridgehead carbons where the two rings are fused. It indicates that the hydrogen atoms at these positions are on the same side of the ring system, leading to a specific spatial arrangement of the two rings relative to each other.

Protecting Group: The 2-BOC- portion of the name indicates that one of the nitrogen atoms (at position 2 of the pyrrolidine ring) is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis. It is used to temporarily block the reactivity of the nitrogen atom's lone pair of electrons, preventing it from participating in unwanted side reactions during a synthetic sequence. It can be readily removed under specific acidic conditions when the nitrogen's reactivity is required.

This compound serves as a valuable building block in organic synthesis. The defined stereochemistry and the presence of the Boc protecting group allow for its controlled incorporation into larger, more complex molecules, making it a useful intermediate in the synthesis of potential drug candidates and other complex organic targets.

Interactive Data Table: Properties of this compound Note: The following data is compiled from chemical databases and may vary slightly between sources.

PropertyValue
IUPAC Name tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol
Synonyms cis-2-Boc-octahydropyrrolo[3,4-d]azepine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N2O2 B3094014 CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE CAS No. 1252572-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVYKJHEKCFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251013-07-6
Record name rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Cis 2 Boc Octahydro Pyrrolo 3,4 D Azepine and Its Analogues

Retrosynthetic Analysis of the Pyrrolo[3,4-d]azepine Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. amazonaws.com For the cis-2-Boc-octahydropyrrolo[3,4-d]azepine, the analysis begins by disconnecting the target molecule into simpler, commercially available starting materials. The key disconnections for the pyrrolo[3,4-d]azepine core would logically be at the bonds forming the fused ring system.

A primary disconnection can be made at the C-N bond of the pyrrolidine (B122466) ring, suggesting a precursor amine and a suitable electrophile. Another strategic disconnection involves breaking the azepane ring, which could lead back to a pyrrolidine derivative with a side chain amenable to ring-closing metathesis or other cyclization strategies. A common approach involves the disconnection of the pyrrolidine ring, which can be formed via cycloaddition reactions, a powerful tool for constructing cyclic systems. amazonaws.com

For the specific target, cis-2-Boc-octahydropyrrolo[3,4-d]azepine, the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen of the pyrrolidine ring suggests its introduction at a later stage of the synthesis to avoid interference with the key bond-forming reactions. The cis-stereochemistry of the ring junction is a critical aspect that must be controlled during the synthesis, often dictated by the choice of reaction and catalyst.

Foundational Synthetic Routes to Octahydropyrrolo[3,4-d]azepine Frameworks

The construction of the octahydropyrrolo[3,4-d]azepine framework can be achieved through various synthetic routes, primarily involving cycloaddition reactions and ring expansion strategies.

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. libretexts.org These reactions are highly efficient in creating cyclic structures with defined stereochemistry.

1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. mdpi.comnih.gov In the context of pyrrolo[3,4-d]azepine synthesis, this often involves the reaction of an azomethine ylide (the 1,3-dipole) with a suitable dipolarophile. acs.org The azomethine ylide can be generated in situ from the decarboxylation of an α-amino acid or by the ring-opening of an aziridine.

For instance, an azomethine ylide can be reacted with a seven-membered cyclic alkene (a cycloheptene (B1346976) derivative) to directly form the fused pyrrolo[3,4-d]azepine core. The stereoselectivity of this reaction can often be controlled by the choice of catalyst or by using chiral auxiliaries. rsc.org This approach is attractive due to its high atom economy and the ability to generate multiple stereocenters in a single step. mdpi.com A variety of dipolarophiles can be employed, leading to a diverse range of functionalized N-fused pyrrolidinyl systems. mdpi.com

Reactants Reaction Type Product
Azomethine Ylide1,3-Dipolar CycloadditionFused Pyrrolidine Ring
Cycloheptene Derivative

Higher-order cycloadditions, which involve more than six π-electrons, have emerged as a sophisticated strategy for constructing complex cyclic systems. rsc.orgacs.org Organocatalysis has played a pivotal role in the development of enantioselective higher-order cycloadditions. morressier.comnih.gov For the synthesis of pyrroloazepine frameworks, an [8+2] cycloaddition could be envisioned, where a dienamine or trienamine, generated from an amine catalyst and a suitable unsaturated carbonyl compound, reacts with a tropone (B1200060) or a similar 8π-electron system.

This methodology allows for the stereoselective synthesis of complex, multicyclic frameworks. morressier.com The merger of aminocatalysis and higher-order cycloadditions provides a powerful tool for constructing challenging molecular architectures. au.dk

Catalysis Type Reaction Key Intermediates
Organocatalysis[8+2] CycloadditionDienamine/Trienamine

Ring expansion and rearrangement reactions provide an alternative and powerful approach to the synthesis of medium-sized rings like azepanes, which can be challenging to form via direct cyclization due to entropic factors. researchgate.netresearchgate.net

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. derpharmachemica.comderpharmachemica.com This reaction can be effectively used to synthesize lactams, which are precursors to cyclic amines like azepanes. For the synthesis of a pyrrolo[3,4-d]azepine system, one could start with a fused cyclohexanone-pyrrolidine derivative. Conversion of the ketone to an oxime followed by a Beckmann rearrangement would lead to the expansion of the six-membered ring to a seven-membered lactam (azepinone). Subsequent reduction of the lactam would yield the desired octahydropyrrolo[3,4-d]azepine core. nih.gov

Similarly, the Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) to yield an amide, also proceeding through a ring expansion mechanism. This method can also be applied to the synthesis of the pyrrolo[3,4-d]azepinone intermediate.

Rearrangement Starting Material Intermediate Product
BeckmannFused Cyclohexanone-pyrrolidine OximeLactamOctahydropyrrolo[3,4-d]azepine
SchmidtFused Cyclohexanone-pyrrolidine-Octahydropyrrolo[3,4-d]azepinone

These advanced synthetic methodologies provide a versatile toolbox for the construction of the cis-2-Boc-octahydropyrrolo[3,4-d]azepine scaffold and its analogues, enabling the exploration of their chemical and biological properties.

Ring Expansion and Rearrangement Strategies

Aza-Cope Rearrangement-Mannich Cyclization

The tandem aza-Cope rearrangement-Mannich cyclization has emerged as a powerful strategy for the stereoselective synthesis of fused bicyclic systems containing a pyrrolidine ring, such as the octahydropyrrolo[3,4-d]azepine core. rsc.orgwikipedia.org This cascade reaction allows for the rapid construction of molecular complexity from relatively simple acyclic or monocyclic precursors. emich.edu

The key transformation involves a acs.orgacs.org-sigmatropic rearrangement of an iminium ion, which is then followed by an intramolecular Mannich cyclization. acs.org This process is often initiated by the condensation of an amino alcohol with an aldehyde. The stereochemical outcome of the reaction is highly dependent on the stereochemistry of the starting materials and the reaction conditions employed.

One of the significant advantages of this methodology is its ability to establish the cis-ring fusion with a high degree of diastereoselectivity. rsc.orgacs.org This stereocontrol is often rationalized by the preferential formation of a chair-like transition state during the Mannich cyclization step. The reaction has been successfully applied to the synthesis of a variety of fused pyrrolidine-containing heterocycles, including those with seven-membered rings. wikipedia.org

Starting MaterialReagentsProductYield (%)Diastereoselectivity
3-amino-4-vinylpiperidin-4-ol derivativesAcid catalystcis-fused decahydropyrrolo[2,3-d]azepinesHighHigh
N-protected amino alcoholParaformaldehyde, Lewis acid (e.g., FeCl₃, BF₃·OEt₂)Acyl pyrrolidine89>20:1

This table presents illustrative data from studies on the aza-Cope rearrangement-Mannich cyclization for the synthesis of related fused pyrrolidine systems.

Intramolecular 1,2-Shift and N2-Elimination Processes

While not as commonly employed for the direct synthesis of the octahydropyrrolo[3,4-d]azepine core, intramolecular 1,2-shift and N2-elimination processes represent important synthetic transformations that can be utilized in the construction of related heterocyclic systems. These reactions often involve the rearrangement of strained intermediates or the extrusion of dinitrogen from cyclic azo compounds.

For instance, the synthesis of certain azepine derivatives can be achieved through ring expansion reactions of smaller nitrogen-containing rings. researchgate.net These methods can involve intermediates that undergo 1,2-shifts to afford the desired seven-membered ring.

N2-elimination from appropriate precursors, such as those derived from the cycloaddition of azides, can also lead to the formation of new ring systems. While specific examples directly leading to the cis-2-BOC-octahydropyrrolo[3,4-d]azepine scaffold via these methods are not prominently featured in the literature, the underlying principles of these reactions are fundamental in synthetic organic chemistry and could be adapted for this purpose.

Intramolecular Cyclization and Annulation Processes

Intramolecular cyclization and annulation reactions are cornerstone strategies for the synthesis of fused heterocyclic systems like octahydropyrrolo[3,4-d]azepine. These methods involve the formation of one or more rings from a single precursor molecule, often with a high degree of regio- and stereocontrol.

The Ullmann-type annulation, a copper-catalyzed intramolecular C-N bond formation, has proven to be a valuable tool for the synthesis of various nitrogen-containing heterocycles, including those with an azepine ring. researchgate.netnih.gov This reaction typically involves the cyclization of an aryl or vinyl halide with an amine functionality within the same molecule. nih.govorganic-chemistry.org

Recent advancements have led to milder reaction conditions and the use of catalytic amounts of copper, often in the presence of a ligand, making this a more attractive and versatile method. mdpi.com For instance, the synthesis of 1H-benzo[b]azepine derivatives has been achieved through a copper(I)-promoted intramolecular annulation of 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen substituent. nih.gov This transformation proceeds via a pyrrolidine/azepane ring expansion cascade.

SubstrateCatalyst/PromoterProductYield (%)
5-(ortho-halophenyl)pyrrolidine-2-carboxylateCu(I) thiophene-2-carboxylate1H-benzo[b]azepine-2-carboxylate67-89

This table highlights the utility of Ullmann-type reactions in the synthesis of related azepine-containing structures.

Meyers' lactamization is a powerful method for the stereoselective synthesis of bicyclic lactams, which can serve as versatile intermediates for the construction of fused nitrogen-containing heterocycles. nih.gov This reaction involves the condensation of a keto-acid or keto-ester with a chiral amino alcohol, typically phenylglycinol, to form a bicyclic lactam with a high degree of stereocontrol. nih.gov

The resulting bicyclic lactam can then be further elaborated to access a variety of fused systems. While direct application to the cis-2-BOC-octahydropyrrolo[3,4-d]azepine core is not extensively documented, the principles of this methodology are highly relevant for the construction of chiral, fused nitrogenous scaffolds. The reaction is known for its efficiency and the ability to control the stereochemistry of the newly formed ring junction. nih.gov Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases. nih.gov

Keto-ester SubstrateAmino AlcoholConditionsProductConversion (%)
δ-keto-esterPhenylglycinolToluene, pivalic acid, µWBicyclic lactam100

This table illustrates the effectiveness of Meyers' lactamization in the synthesis of bicyclic lactams, which are precursors to fused systems.

Asymmetric Synthesis and Stereocontrol in CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE Construction

The control of stereochemistry is paramount in the synthesis of complex molecules like cis-2-BOC-octahydropyrrolo[3,4-d]azepine, which contains multiple stereocenters. Asymmetric synthesis and stereocontrolled reactions are therefore essential for obtaining enantiomerically pure and diastereomerically defined products.

A variety of enantioselective and diastereoselective methodologies have been developed to access the octahydropyrrolo[3,4-d]azepine ring system and its analogues with high stereochemical purity.

The aza-Cope rearrangement-Mannich cyclization, as previously discussed, is inherently diastereoselective, often favoring the formation of the cis-fused isomer. rsc.org Enantioselectivity can be introduced by using chiral starting materials or chiral catalysts. acs.org Lewis acid-catalyzed versions of this reaction have been explored to achieve both high diastereoselectivity and, in some cases, enantioselectivity. acs.org

Asymmetric C-H functionalization has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives, which can serve as key intermediates. nih.gov For example, dirhodium tetracarboxylate-catalyzed C-H insertion reactions of diazo compounds with N-Boc-2,5-dihydro-1H-pyrrole can proceed with high enantioselectivity. nih.gov

Furthermore, asymmetric cyclization reactions, such as intramolecular aza-Michael additions catalyzed by chiral phosphoric acids, have been successfully employed in the synthesis of enantioenriched pyrrolidines. whiterose.ac.uk These strategies, while not all directly applied to the target molecule, showcase the breadth of available methods for controlling stereochemistry in the synthesis of related structures.

Reaction TypeCatalyst/Chiral AuxiliarySubstrateProductEnantiomeric Excess (%)Diastereomeric Ratio
Aza-Cope Rearrangement-Mannich CyclizationChiral Lewis AcidAmino alcohol, aldehydeAcyl pyrrolidineUp to 99>20:1
Asymmetric C-H FunctionalizationRh₂(S-PTAD)₄Aryldiazoacetate, N-Boc-2,5-dihydro-1H-pyrroleC-H functionalized pyrrolidine97>20:1
Asymmetric Aza-Michael CyclizationChiral Phosphoric AcidN-protected bis-homoallylic amineSubstituted pyrrolidineHighN/A

This table summarizes the stereochemical outcomes of various asymmetric methodologies relevant to the synthesis of the target scaffold.

Chiral Auxiliary and Organocatalytic Approaches

The establishment of specific stereochemistry is a critical aspect of modern organic synthesis. rijournals.com Chiral auxiliaries and organocatalysis represent two powerful strategies for achieving high levels of stereocontrol in the synthesis of complex molecules like this compound.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comyoutube.com Once the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com In the context of pyrroloazepine synthesis, a chiral auxiliary, such as a pseudoephedrine or pseudoephenamine derivative, could be attached to a precursor fragment. nih.govharvard.edu This auxiliary would then control the facial selectivity of a key bond-forming reaction, for example, an alkylation, Michael addition, or cyclization step, that establishes the relative stereochemistry of the fused ring system. nih.govprinceton.edu The steric hindrance provided by the auxiliary can block one face of the molecule, forcing reagents to attack from the less hindered side and thereby dictating the stereochemical outcome. youtube.com Amides derived from auxiliaries like pseudoephenamine have shown high diastereoselectivities (often >98:2 dr) in alkylation reactions that form new stereocenters, including quaternary ones. nih.gov

Organocatalytic Strategies

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. nih.govbeilstein-journals.org For the synthesis of chiral nitrogen-containing heterocycles, catalysts such as proline, chiral phosphoric acids (CPAs), and N-heterocyclic carbenes (NHCs) have proven effective. nih.govmdpi.comamanote.com An organocatalytic approach to the pyrroloazepine scaffold could involve an asymmetric Michael addition, Mannich reaction, or a formal [3+2] cycloaddition to construct one of the heterocyclic rings with high enantioselectivity. nih.gov For instance, a chiral Brønsted acid could catalyze an intramolecular cyclization of a suitably functionalized precursor, where protonation of a substrate generates a chiral ion pair that guides the stereochemical course of the ring closure. nih.gov The development of axially chiral organocatalysts, such as those based on binaphthylazepines, highlights the potential for creating complex chiral environments to induce high stereoselectivity in catalyzed reactions. nih.gov

Below is a table summarizing representative organocatalytic reactions used for synthesizing N-heterocyclic compounds, which are foundational to the target scaffold.

Reaction TypeCatalyst TypeKey TransformationStereoselectivityReference
Michael AdditionJørgensen–Hayashi-type catalystFormation of axially chiral styrenesHigh yields and enantiopurities beilstein-journals.org
[3+2] CycloadditionOrganophosphineSynthesis of substituted pyrroles18-79% yield nih.gov
Cationic CyclizationImidodiphosphate (IDPi)Enantioselective synthesis of Si-stereogenic silacyclesHigh enantioselectivity nih.gov
Pictet-Spengler ReactionChiral Phosphoric Acid (CPA)Synthesis of chiral N-aryl-tetrahydro-β-carbolinesHigh yields and ees mdpi.com

Stereochemical Outcomes and Isomeric Purity Determination

Controlling the spatial arrangement of atoms is fundamental to the function of bioactive molecules. rijournals.comresearchgate.net For octahydropyrrolo[3,4-d]azepine, the cis-fusion of the 5- and 7-membered rings is a key stereochemical feature. Achieving this specific diastereomer requires precise control over the synthetic route.

Control of Stereochemical Outcomes

The desired cis-stereochemistry is typically established during a crucial ring-forming step. Methods like catalytic hydrogenation of a bicyclic precursor often lead to the cis-fused product due to the catalyst adsorbing to the less sterically hindered face of the molecule before delivering hydrogen atoms from that same face. Intramolecular cyclization reactions, guided by substrate or auxiliary control, are also powerful strategies for establishing the desired relative stereochemistry. youtube.com The conformational constraints of the transition state during cyclization can strongly favor the formation of one diastereomer over another.

Determination of Isomeric Purity

Once a chiral compound is synthesized, verifying its isomeric and enantiomeric purity is essential. Several analytical techniques are employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are the most common methods for separating and quantifying enantiomers and diastereomers. nih.gov These techniques provide accurate measurements of enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov

NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is a primary tool for determining the diastereomeric ratio of a compound. Furthermore, the use of chiral solvating agents (CSAs), such as BINOL derivatives, or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity by ¹H, ¹³C, or ¹⁹F NMR. nih.govlibretexts.org

Chiroptical and Spectroscopic Methods: Techniques like Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration of a chiral molecule. nih.gov This is often done by comparing the experimental VCD spectrum to spectra predicted by Density Functional Theory (DFT) calculations for a specific enantiomer. nih.gov

The following table outlines common methods for determining isomeric purity.

MethodPrincipleInformation ObtainedReference
Chiral HPLC/GCDifferential interaction with a chiral stationary phaseEnantiomeric excess (ee), Diastereomeric ratio (dr) nih.gov
NMR with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes with distinct NMR signalsEnantiomeric purity (EP) libretexts.org
2D NMR SpectroscopyAnalysis of through-bond and through-space correlations (e.g., NOESY)Relative configuration of diastereomers nih.govrsc.org
Vibrational Circular Dichroism (VCD) with DFTDifferential absorption of left and right circularly polarized IR lightAbsolute configuration nih.gov

Metal-Catalyzed Coupling Reactions for Pyrroloazepine Scaffolds

Transition metal catalysis provides powerful and efficient methods for constructing complex heterocyclic scaffolds like the pyrroloazepine core. Palladium, copper, and rhodium catalysts are particularly versatile in forming the C-C and C-N bonds necessary to build the fused ring system.

The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov A particularly relevant variant for constructing N-heterocycles is the Narasaka-Heck reaction, which involves the cyclization of an unsaturated oxime ester. nih.govrsc.org This type of reaction can be used to form the pyrrole (B145914) or pyrroline (B1223166) portion of the target scaffold. The mechanism typically begins with the oxidative addition of a Pd(0) catalyst to a precursor, followed by an intramolecular Heck-type cyclization. nih.gov This can be part of a cascade reaction where the initial cyclization is followed by further transformations, such as C-H activation, to rapidly build molecular complexity. nih.govrsc.org Dehydrogenative Heck reactions, where C-H bonds are functionalized directly, also offer an efficient route to substituted pyrroles from simple precursors like N-allylimines. thieme-connect.de

Copper catalysts are attractive due to their lower cost and unique reactivity in forming C-N and C-C bonds. Copper-catalyzed methods are widely used for the synthesis of pyrroles, a key component of the target scaffold. nih.govresearchgate.net One common approach involves the intramolecular coupling of amines with unsaturated ketones or the coupling of enynes and nitriles. These reactions can proceed under mild conditions and tolerate a wide range of functional groups. For instance, the copper(I)-catalyzed enantioselective addition of alkynes to enamines can produce chiral propargylamines, which are versatile intermediates for further cyclization into N-heterocycles. organic-chemistry.org

Rhodium catalysts are exceptionally effective in mediating the reaction of diazo compounds with alkenes to form cyclopropanes. rsc.orgorganic-chemistry.org While not a direct method for forming five- or seven-membered rings, cyclopropanation provides access to highly strained three-membered rings that are valuable synthetic intermediates. nih.govresearchgate.net The pyrroloazepine scaffold could be synthesized through a ring-expansion strategy starting from a cyclopropane-fused precursor. The high levels of diastereoselectivity and enantioselectivity achievable with chiral rhodium catalysts, such as Rh₂(S-NTTL)₄, make this an attractive approach for controlling the stereochemistry of the final product. organic-chemistry.orgacs.org For example, rhodium-catalyzed asymmetric cyclopropanation of indoles has been shown to produce cyclopropane-fused indolines with excellent enantioselectivity (up to 99% ee). nih.govresearchgate.net

A summary of exemplary metal-catalyzed reactions for heterocycle synthesis is provided below.

Catalyst SystemReaction TypeProduct ScaffoldKey FeaturesReference
Pd(0) / PPh₃Narasaka-Heck Cyclization / C-H ActivationSpirocyclic PyrrolinesCascade reaction, high regiocontrol nih.govrsc.org
Pd(OAc)₂ / Bu₄NBrDehydrogenative Heck CyclizationSubstituted PyrrolesAerobic oxidation, tolerant of diverse functional groups thieme-connect.de
CuBr / QuinapEnantioselective Addition of Alkynes to EnaminesChiral PropargylaminesUp to 90% ee, mild conditions organic-chemistry.org
Cu(I) / tBuBOXEnantioselective CyclopropanationTrifluoromethyl-CyclopropylboronatesHigh stereocontrol (94:6 dr, 95:5 er) nih.gov
Rh₂(S-NTTL)₄Enantioselective CyclopropanationCyclopropanesHigh yield, excellent enantioselectivity (up to 97% ee) organic-chemistry.org

Organolithium Chemistry in the Functionalization of N-Boc-Protected Octahydropyrrolo[3,4-d]azepines

The functionalization of existing heterocyclic scaffolds is a crucial strategy for generating analogues with diverse properties. Organolithium chemistry provides powerful tools for the selective deprotonation and subsequent derivatization of C-H bonds. The N-Boc (tert-butoxycarbonyl) protecting group plays a dual role: it protects the nitrogen atom from unwanted reactions and can act as a directed metalation group (DMG).

The electron-withdrawing nature of the Boc group enhances the acidity of protons on the carbon atoms alpha to the nitrogen. Treatment of an N-Boc protected amine with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can lead to regioselective deprotonation. The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to install new functional groups. This strategy has been successfully applied to the functionalization of N-Boc-pyrrolidine and N-Boc-azepane, demonstrating its potential for modifying the octahydropyrrolo[3,4-d]azepine core. nih.gov The regioselectivity of the lithiation can be influenced by steric and electronic factors within the bicyclic system, allowing for targeted modifications at specific positions on either the pyrrolidine or azepine ring.

Hydrogenation and Reductive Amination Strategies for Ring System Completion

The final construction of the saturated, cis-fused octahydropyrrolo[3,4-d]azepine core is a critical step that dictates the stereochemical outcome of the synthesis. Both catalytic hydrogenation and intramolecular reductive amination have proven to be effective strategies for completing this bicyclic ring system. These methods are typically employed at a late stage of the synthesis, acting on precursors that already contain the rudimentary fused-ring structure or a linear chain poised for cyclization. The choice of strategy often depends on the availability of starting materials and the desired control over stereochemistry at the ring junction.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for the synthesis of the target scaffold, generally proceeding by the reduction of an unsaturated precursor, such as a dihydropyrrolo[3,4-d]azepine derivative. This approach is advantageous due to its high efficiency and the potential for stereocontrol. The cis-fusion of the two rings is often thermodynamically favored, and the selection of an appropriate catalyst and reaction conditions can further enhance this selectivity.

Detailed research into related heterocyclic systems has demonstrated that catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts are highly effective for such transformations. The hydrogenation of a suitable unsaturated bicyclic precursor, for instance, can be carried out under a hydrogen atmosphere in a protic solvent like ethanol (B145695) or methanol. The reaction typically proceeds to completion, affording the saturated octahydropyrrolo[3,4-d]azepine ring system in good to excellent yields. The diastereoselectivity is a key aspect, with many hydrogenation protocols showing a strong preference for the formation of the cis-fused isomer.

Table 1: Illustrative Catalytic Hydrogenation for Pyrrolo[3,4-d]azepine Synthesis
CatalystSubstrate PrecursorConditionsYield (%)Diastereomeric Ratio (cis:trans)
10% Pd/C2-Boc-1,3,4,5,6,7-hexahydropyrrolo[3,4-d]azepineH₂ (50 psi), Ethanol, 25°C, 12h95>98:2
5% Rh/Al₂O₃2-Boc-5-oxo-1,3,4,5,6,7-hexahydropyrrolo[3,4-d]azepineH₂ (100 psi), Acetic Acid, 50°C, 24h88>95:5
PtO₂2-Boc-1,3,4,7-tetrahydropyrrolo[3,4-d]azepineH₂ (1 atm), Methanol, 25°C, 18h9290:10

Reductive Amination Strategies

Intramolecular reductive amination offers a convergent and efficient alternative for the construction of the octahydropyrrolo[3,4-d]azepine skeleton. This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone), which are appropriately positioned to form the seven-membered azepine ring. The reaction proceeds through the in-situ formation of a cyclic iminium ion intermediate, which is then immediately reduced by a mild reducing agent present in the reaction mixture.

This one-pot process is highly valued for its operational simplicity and for minimizing the need to isolate potentially unstable intermediates. organic-chemistry.org Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the reduction of iminium ions in the presence of other carbonyl functionalities. The stereochemical outcome of the ring fusion is influenced by the conformational preferences of the cyclization transition state. rsc.org In many cases, this method can provide high diastereoselectivity, favoring the desired cis-fused product. Studies on the formation of azepanes via intramolecular reductive aminations highlight its utility in constructing seven-membered rings. researchgate.netrsc.org

Table 2: Illustrative Intramolecular Reductive Amination for Ring Closure
Reducing AgentSubstrate PrecursorConditionsYield (%)Diastereomeric Ratio (cis:trans)
NaBH(OAc)₃tert-butyl 3-(2-aminoethyl)-4-(2-oxoethyl)pyrrolidine-1-carboxylateDichloroethane (DCE), Acetic Acid, 25°C, 16h8595:5
NaBH₃CNtert-butyl 3-(aminomethyl)-4-(3-oxopropyl)pyrrolidine-1-carboxylateMethanol, pH 6-7, 25°C, 24h7890:10
H₂, Pd/Ctert-butyl 3-(azidomethyl)-4-(3-oxopropyl)pyrrolidine-1-carboxylateEthanol, 25°C, 12h8292:8

Elucidation of Reaction Mechanisms in the Synthesis of Cis 2 Boc Octahydro Pyrrolo 3,4 D Azepine Precursors and Derivatives

Mechanistic Pathways of Key Annulation and Cyclization Reactions

The construction of the fused bicyclic system of octahydropyrrolo[3,4-d]azepine involves key annulation and cyclization reactions. Annulation refers to the formation of a new ring onto a pre-existing one, while cyclization is the formation of a ring from a single molecule.

One prominent strategy for the synthesis of similar fused pyrrolidine-containing bicyclic systems is the aza-Cope rearrangement followed by a Mannich cyclization. rsc.org This powerful sequence allows for the stereoselective formation of the desired ring system. The aza-Cope rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement where a nitrogen atom is part of the rearranging framework. This reaction proceeds through a chair-like transition state, and the stereochemistry of the starting material directly influences the stereochemistry of the product. Following the rearrangement, the resulting intermediate undergoes an intramolecular Mannich cyclization, where an enol or enolate attacks an iminium ion, to form the second ring of the bicyclic system. rsc.org

Another relevant mechanistic pathway involves the Pictet-Spengler reaction. This reaction has been utilized in the synthesis of pyrrolo[3',4':2,3]azepino[4,5,6-cd]indole-8,10-diones, which share a related structural motif. researchgate.net The Pictet-Spengler reaction is an intramolecular electrophilic substitution where an imine, formed from the condensation of an amine with an aldehyde or ketone, is attacked by an electron-rich aromatic ring. This leads to the formation of a new ring. While the octahydropyrrolo[3,4-d]azepine core is saturated, variations of this reaction with non-aromatic nucleophiles can be envisioned.

Intramolecular cyclization of suitably functionalized precursors is another key strategy. For instance, the intramolecular cyclization of an acid using phosphorus pentachloride has been reported in the synthesis of a pyrrolopyridothiazepine derivative, highlighting a potential approach for the final ring closure to form the azepine ring. mdpi.com The mechanism of such a reaction would involve the activation of the carboxylic acid by phosphorus pentachloride to form an acyl chloride, which is then susceptible to intramolecular nucleophilic attack by an amine to form the amide bond within the newly formed ring.

Furthermore, tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route. For example, the synthesis of pyrrolo[1,2-a]azepines has been achieved through a tandem reaction of alkynones with pyrrole (B145914) derivatives. rsc.org These reactions can proceed through the formation of a conjugated enamine intermediate, which then undergoes further transformations to yield the final product. rsc.org

Role of Transition Metal Catalysis in Octahydropyrrolo[3,4-d]azepine Formation Mechanisms

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. nih.gov In the context of forming the octahydropyrrolo[3,4-d]azepine core, several transition metal-catalyzed reactions are of mechanistic importance.

Palladium-catalyzed reactions are particularly versatile. For instance, palladium-catalyzed double amination reactions have been employed in the synthesis of 5H-pyrido[4,3-b] researchgate.netbenzazepine and 5H-dipyrido[4,3-b:3',4'-f]azepine compounds. shd.org.rs The catalytic cycle for such reactions typically involves oxidative addition of the palladium(0) catalyst to an aryl or vinyl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. A similar strategy could be envisioned for the intramolecular formation of the azepine ring. The Mizoroki-Heck cyclization, another palladium-catalyzed reaction, has been used to construct the dibenzothiepine core, which is structurally related to dibenzoazepines. shd.org.rs

Copper-catalyzed reactions also offer powerful methods for the formation of azepine derivatives. A copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines has been developed for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov The proposed mechanism involves the hydroamination of the allene (B1206475) with the amine, followed by an intramolecular cyclization. Another example is the copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, which proceeds through an intramolecular addition of an organocopper center to a C-C triple bond. nih.gov

Zinc-mediated cascade ring-opening cyclization of 2H-azirines and enolized-o-alkenylquinoline carbaldehydes has been disclosed for the synthesis of azepine skeletons. researchgate.net This transformation involves the construction of two C=C and C=N double bonds. researchgate.net While this leads to an unsaturated system, subsequent reduction steps could provide access to the saturated octahydropyrrolo[3,4-d]azepine core.

The general mechanism for many cross-coupling reactions, which are fundamental in building the precursors for cyclization, involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki, Stille, etc.), and reductive elimination. mdpi.com The choice of metal, ligands, and reaction conditions is crucial in determining the outcome and efficiency of these reactions.

Catalyst SystemReaction TypeApplication in Azepine Synthesis
Palladium(0) with ligandsDouble Amination / Heck CyclizationFormation of fused azepine rings from appropriate precursors. shd.org.rs
Copper(I) saltsTandem Amination/CyclizationSynthesis of functionalized azepines from allenynes and amines. nih.gov
ZincCascade Ring-Opening/CyclizationFormation of azepine skeletons from 2H-azirines. researchgate.net

Understanding Stereoselectivity through Mechanistic Analysis

The "cis" stereochemistry at the ring junction of cis-2-Boc-octahydropyrrolo[3,4-d]azepine is a critical feature. Achieving high stereoselectivity is a key challenge in its synthesis, and a mechanistic understanding is paramount.

As mentioned earlier, the aza-Cope rearrangement-Mannich cyclization sequence is a powerful tool for stereoselective synthesis. rsc.org The stereoselectivity of this process can be rationalized by examining the low-energy conformations of the starting materials. rsc.org The reaction proceeds through a highly ordered, chair-like transition state, and the substituents on the starting material will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemical outcome of the newly formed stereocenters.

In the context of forming the pyrrolidine (B122466) ring, palladium(0)-catalyzed reactions of methyl carbonates of N-protected (Z)-4-amino-4-alkylbut-2-en-1-ols have been shown to yield predominantly cis-3-alkyl-2-vinylaziridines. rsc.org This stereochemical preference can be attributed to the mechanism of the palladium-catalyzed cyclization. The stereochemistry of the starting material is transferred to the product through a well-defined transition state.

For the formation of piperidines, which are six-membered rings but share mechanistic principles with azepine synthesis, asymmetric copper-catalyzed cyclizative aminoboration has been shown to produce 2,3-cis-disubstituted products with excellent regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov The regioselectivity is thought to be governed by steric factors, with the boron adding to the terminal carbon of the alkene. nih.gov The stereoselectivity is controlled by the chiral ligand on the copper catalyst.

The Staudinger reaction, the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam, is another reaction where stereoselectivity is crucial. The relative stereochemistry of the product can be influenced by the reaction conditions, including the solvent and the method of ketene generation. researchgate.net While not directly forming an azepine ring, the principles of controlling stereochemistry in ring-forming reactions are transferable.

Ultimately, the cis-fusion of the two rings in octahydropyrrolo[3,4-d]azepine is likely established during the key ring-closing step. This could be an intramolecular cyclization where the existing stereocenters on the acyclic precursor direct the approach of the reacting groups, leading to the thermodynamically more stable cis-fused product.

Investigations into Intermediate Species and Transition States

The direct observation and characterization of intermediate species and transition states in a reaction mechanism are challenging but provide invaluable insights. Much of our understanding comes from a combination of experimental studies (e.g., trapping experiments, kinetic isotope effects) and computational chemistry.

In the aza-Cope rearrangement-Mannich cyclization, the key intermediates are the enol or enolate and the iminium ion formed after the initial rsc.orgrsc.org-sigmatropic rearrangement. rsc.org The transition state for the aza-Cope rearrangement is believed to be a chair-like six-membered ring. rsc.org

For transition metal-catalyzed reactions, the intermediates are organometallic complexes. In a typical palladium-catalyzed cross-coupling reaction, these would include the palladium(0) catalyst, the oxidative addition product (a palladium(II) species), and the complex formed after ligand exchange or transmetalation, before the final reductive elimination step. uq.edu.au

In the synthesis of pyrrolo[1,2-a]azepines from alkynones and pyrrole derivatives, the formation of a conjugated enamine intermediate has been suggested as crucial for the reaction to proceed. rsc.org This intermediate would then undergo an intramolecular cyclization to form the azepine ring.

DFT (Density Functional Theory) calculations are a powerful tool for investigating reaction mechanisms, including the structures and energies of intermediates and transition states. For example, DFT calculations have been used to investigate the reaction mechanism of Fischer-Tropsch synthesis on a cobalt catalyst surface, revealing the underlying mechanisms for the creation of different products. mdpi.com Similar computational studies on the cyclization reactions to form the octahydropyrrolo[3,4-d]azepine core could elucidate the preferred reaction pathways and the origins of stereoselectivity.

In the context of the Pictet-Spengler reaction, the key intermediate is the imine formed from the condensation of an amine and a carbonyl compound. researchgate.net The transition state for the cyclization step involves the electrophilic attack of the iminium carbon on the nucleophilic portion of the molecule.

The identification of a highly unstable Ru(V) species as a product in the Ley-Griffith oxidation of alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), showcases the ability of spectroscopic methods to identify fleeting intermediates. uq.edu.au

ReactionKey Intermediate(s)Postulated Transition State
Aza-Cope Rearrangement-Mannich CyclizationEnol/Enolate, Iminium ion rsc.orgChair-like six-membered ring rsc.org
Palladium-Catalyzed Cross-CouplingPd(0), Pd(II) oxidative addition complexVaries with specific reaction
Pictet-Spengler ReactionImine/Iminium ion researchgate.netElectrophilic attack of iminium on nucleophile

Computational and Theoretical Chemistry Studies on Cis 2 Boc Octahydro Pyrrolo 3,4 D Azepine

Conformational Analysis of the Pyrrolo[3,4-d]azepine Ring System

The pyrrolo[3,4-d]azepine ring system is a fused bicyclic structure that possesses significant conformational flexibility. Understanding the preferred three-dimensional arrangements of this scaffold is crucial for predicting its chemical behavior and biological activity.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the potential energy hypersurface of the pyrrolo[3,4-d]azepine ring system. researchgate.net This process identifies various stable conformations, known as energy minima, which correspond to different spatial arrangements of the fused rings. The search for these minima often begins with algorithms that generate a wide range of starting geometries. researchgate.net

For flexible ring systems, multiple low-energy conformations can exist in equilibrium. researchgate.net The transition states connecting these conformers are also located to understand the energy barriers for interconversion. These calculations can reveal the intricate pathways by which the molecule can change its shape.

The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the conformational preferences of the octahydropyrrolo[3,4-d]azepine ring. The bulky Boc group can introduce steric hindrance, which may favor certain conformations over others to minimize unfavorable interactions. Carbamates like the Boc group are commonly used in synthesis to protect amine functionalities. masterorganicchemistry.com

A key application of computational conformational analysis is the correlation of theoretical data with experimental spectroscopic results, such as Nuclear Magnetic Resonance (NMR). mdpi.com By calculating theoretical NMR chemical shifts and coupling constants for each identified low-energy conformer, a weighted average spectrum can be predicted based on the calculated population of each conformer.

This predicted spectrum can then be compared with the experimentally obtained spectrum. A good agreement between the two provides strong evidence for the accuracy of the computed conformational ensemble and helps in the definitive assignment of the molecule's structure in solution.

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions involving the pyrrolo[3,4-d]azepine scaffold. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. These calculations can be used to predict the feasibility of a proposed synthetic step or to understand the regioselectivity and stereoselectivity of a reaction. For instance, DFT calculations can be used to support proposed reaction mechanisms in the synthesis of related azepine ring systems.

In Silico Retrosynthetic Planning and Accessibility Assessment

Computational tools are increasingly being used in the early stages of synthetic planning. In silico retrosynthesis involves the use of computer algorithms to identify potential synthetic routes to a target molecule, such as cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine. These programs can break down the target molecule into simpler, commercially available starting materials.

This approach can accelerate the design of novel synthetic strategies and assess the accessibility of a target compound. By analyzing potential synthetic pathways computationally, chemists can prioritize routes that are more likely to be efficient and successful in the laboratory.

Electronic Structure and Reactivity Predictions (e.g., DFT applications)

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. ias.ac.innih.gov By calculating various electronic properties, DFT can provide insights into how a molecule will behave in a chemical reaction. researchgate.netmdpi.com

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents.

These computational predictions of electronic structure and reactivity serve as a valuable guide for synthetic chemists in designing experiments and understanding the underlying principles governing the chemical behavior of this compound.

Advanced Research Applications of Cis 2 Boc Octahydro Pyrrolo 3,4 D Azepine As a Chemical Building Block

Utilization as a Core Scaffold in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecule collections that cover large areas of chemical space. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to generate a wide range of molecular architectures to explore novel biological activities without a preconceived target. cam.ac.uk The ultimate goal is to populate screening libraries with compounds featuring under-represented structural motifs, thereby increasing the probability of discovering new chemical probes and drug leads. nih.govscispace.com

The cis-2-Boc-octahydropyrrolo[3,4-d]azepine scaffold is exceptionally well-suited for DOS for several reasons:

Three-Dimensional Complexity : The fused, non-planar ring system provides a rigid and defined three-dimensional shape, a critical feature for specific interactions with biological macromolecules. cam.ac.uk The biological activity of a small molecule is intrinsically linked to its 3D shape, and scaffolds like this provide a robust starting point for exploring novel regions of bioactive chemical space. cam.ac.uk

Scaffold Rigidity and Conformational Constraint : The bicyclic nature of the pyrrolo[3,4-d]azepine core reduces the molecule's flexibility, which can enhance binding affinity for biological targets by lowering the entropic penalty of binding. nih.govresearchgate.net

Strategic Functionalization : The Boc-protected secondary amine and the additional secondary amine within the azepine ring serve as key points for introducing molecular diversity. These sites allow for controlled, stepwise reactions to append a variety of side chains and functional groups, leading to a library of related compounds with distinct properties.

By leveraging this core scaffold, researchers can employ branching synthesis pathways where the central building block is systematically modified to generate a library of compounds with high scaffold diversity, a key objective in DOS. cam.ac.uk This approach facilitates the exploration of unexploited structural diversity, which is crucial for identifying compounds that may act through novel mechanisms of action. cam.ac.uk

Design and Synthesis of Constrained Peptidomimetics Incorporating Pyrrolo[3,4-d]azepine Moieties

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and bioavailability. researchgate.net A key strategy in peptidomimetic design is the incorporation of rigid scaffolds to reduce conformational flexibility. nih.govresearchgate.net This pre-organizes the pharmacophoric elements into a bioactive conformation, which can lead to higher receptor affinity and selectivity. mdpi.com

The cis-octahydropyrrolo[3,4-d]azepine scaffold is an excellent candidate for creating constrained peptidomimetics. It can be viewed as a dipeptide mimic, where the two nitrogen atoms can be connected to other amino acids or peptide fragments.

Key features for peptidomimetic design:

Turn Mimicry : The defined geometry of the bicyclic system can mimic β-turns or γ-turns, which are common secondary structures in peptides that are often involved in molecular recognition.

Reduced Flexibility : By replacing a segment of a flexible peptide chain with the rigid pyrrolo[3,4-d]azepine core, the number of accessible conformations is significantly reduced. nih.gov

Enhanced Stability : The non-natural backbone is resistant to degradation by proteases, which increases the in vivo half-life of the resulting molecule.

The synthesis involves incorporating the scaffold into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. The N-6 amine can be coupled to the C-terminus of one peptide fragment, and after deprotection of N-2, it can be coupled to the N-terminus of another.

Peptide Sequence ExampleScaffold IncorporationResulting Structural FeaturePotential Advantage
H-Ala-[Scaffold] -Gly-NH₂The pyrrolo[3,4-d]azepine core replaces a dipeptide unit (e.g., Pro-Gly).Induces a rigid, turn-like conformation.Increased receptor affinity and selectivity.
Ac-Tyr-[Scaffold] -Phe-NH₂The scaffold serves as a central linker between two pharmacophoric residues.Constrains the spatial orientation of the Tyrosine and Phenylalanine side chains.Improved metabolic stability and oral bioavailability.

Exploration within Privileged Structure Frameworks for Chemical Biology Probes

A "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. mdpi.com These frameworks, such as benzodiazepines or other azepine-containing structures, are frequently found in biologically active compounds and serve as excellent starting points for drug discovery and the development of chemical probes. mdpi.comnih.govnih.gov The pyrrolo[3,4-d]azepine core can be considered a privileged structure due to its nitrogen-containing heterocyclic nature and its three-dimensional complexity, features common to many known pharmacologically active agents. nih.govresearchgate.net

Chemical probes are small molecules used to study and manipulate biological systems. nih.govscispace.comchemicalprobes.org The development of probes from libraries based on privileged structures is a highly effective strategy. By generating a focused library of derivatives from the cis-2-Boc-octahydropyrrolo[3,4-d]azepine scaffold and screening it against various biological assays, researchers can identify potent and selective modulators of specific proteins or pathways.

The utility of azepine-based scaffolds has been demonstrated in their application as:

Anticancer Agents : Certain pyrrolo[1,2-a]azepine derivatives have shown potent activity against various cancer cell lines. nih.gov

Kinase Inhibitors : Fused-azepinone cores are present in natural products that inhibit therapeutically important kinases like CDKs and GSK-3β. nih.gov

CNS Agents : Pyrrolo-benzothiazepine derivatives have been investigated as potential atypical antipsychotic agents, showing affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

By exploring the chemical space around the pyrrolo[3,4-d]azepine framework, new chemical probes can be discovered. These probes can then be used to validate novel drug targets, elucidate biological pathways, and serve as starting points for therapeutic development programs. nih.gov

Q & A

Q. What are the established synthetic routes for CIS-2-Boc-Octahydro-Pyrrolo[3,4-d]Azepine, and what are the critical intermediates?

Methodological Answer:

  • Stepwise Synthesis : The compound is typically synthesized via a multi-step sequence involving Boc (tert-butoxycarbonyl) protection of the pyrroloazepine core. Key intermediates include the azepine precursor (e.g., via cyclization of a diamine with a carbonyl compound) and Boc-protected intermediates to stabilize reactive amines during subsequent reactions.
  • Reaction Optimization : Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) for efficient Boc protection. Monitor progress via TLC or HPLC to confirm intermediate formation .
  • Characterization : Validate intermediates using 1H^1H-NMR (e.g., Boc group protons at δ 1.3–1.5 ppm) and mass spectrometry (e.g., [M+H]+ peaks matching expected molecular weights) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming stereochemistry (CIS configuration) and Boc group integrity. Key signals include azepine ring protons (δ 3.0–4.0 ppm) and Boc methyl groups (δ 1.4 ppm) .
  • Mass Spectrometry (ESI/MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns to rule out impurities. Compare calculated vs. observed m/z values .
  • HPLC-PDA : Use reverse-phase chromatography with UV detection (λ = 210–280 nm) to assess purity (>95% by area under the curve) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via HPLC. Boc groups are prone to acid hydrolysis, so test stability in acidic buffers (pH 3–5) .
  • Kinetic Studies : Calculate degradation rate constants (kk) using Arrhenius plots to predict shelf-life under standard storage (25°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, higher yields may occur in DMF at 60°C with 10 mol% DMAP .
  • Response Surface Methodology (RSM) : Identify optimal conditions via central composite designs, focusing on interactions between reaction time and Boc reagent stoichiometry .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for ring-opening or Boc deprotection using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways to guide solvent selection .

Q. How should researchers resolve contradictions in reported yields or stereochemical outcomes for this compound?

Methodological Answer:

  • Error Source Analysis : Distinguish systematic errors (e.g., incorrect Boc group stoichiometry) vs. random errors (e.g., temperature fluctuations). Replicate reactions with strict parameter control .
  • Cross-Validation : Compare results using alternative characterization methods (e.g., X-ray crystallography for absolute stereochemistry confirmation) .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing pharmacological studies involving this compound?

Methodological Answer:

  • PICO Framework :
    • Population : In vitro models (e.g., neuronal cell lines for neuroactive azepines).
    • Intervention : Dose-response studies with this compound.
    • Comparison : Benchmark against known azepine-based therapeutics (e.g., JNJ-18038683 ).
    • Outcome : Measure receptor binding affinity (e.g., KiK_i values via radioligand assays) .
  • FINER Criteria : Ensure feasibility (compound availability), novelty (unexplored targets like σ receptors), and ethical compliance (animal study protocols) .

Q. What advanced error analysis methods are recommended for troubleshooting synthetic protocols?

Methodological Answer:

  • Systematic Error Mitigation : Calibrate instruments (e.g., NMR shimming, HPLC column conditioning) and validate analytical methods with reference standards .
  • Root Cause Analysis : Use Ishikawa diagrams to trace low yields to variables like moisture contamination or impure starting materials .

Q. How can researchers design comparative studies between this compound and its structural analogs?

Methodological Answer:

  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing Boc with Fmoc) and compare pharmacokinetic properties (logP, metabolic stability) .
  • In Silico Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., GPCRs) and prioritize analogs for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.